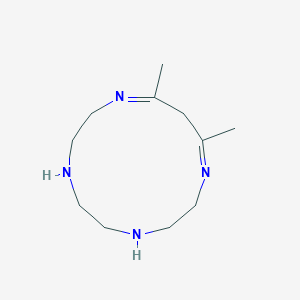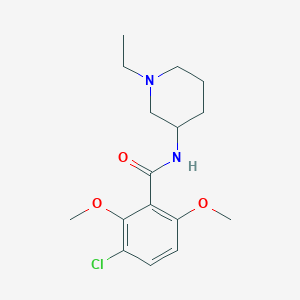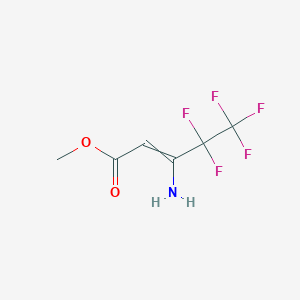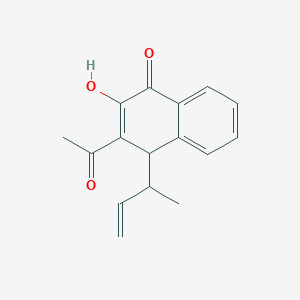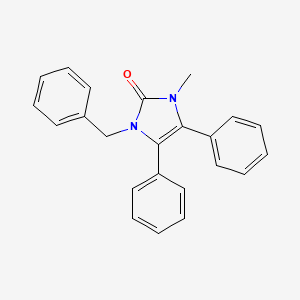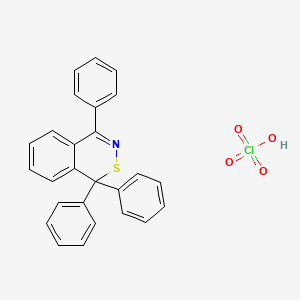
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine is a chemical compound that combines the properties of perchloric acid and benzothiazine derivatives. Perchloric acid is a strong mineral acid known for its highly reactive and oxidizing nature, while benzothiazine derivatives are heterocyclic compounds with significant biological activities. The combination of these two components results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid;1,1,4-triphenyl-2,3-benzothiazine typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often involve the use of concentrated sulfuric acid to promote ring closure and the formation of the benzothiazine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would require careful handling of perchloric acid due to its highly reactive and potentially explosive nature . Safety measures and proper equipment are essential to ensure safe production.
Chemical Reactions Analysis
Types of Reactions
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine can undergo various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can act as a strong oxidizing agent.
Reduction: The benzothiazine moiety can participate in reduction reactions under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids (e.g., sulfuric acid), bases, and oxidizing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives of the benzothiazine moiety, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of perchloric acid;1,1,4-triphenyl-2,3-benzothiazine involves its interaction with molecular targets and pathways in biological systems. The benzothiazine moiety can form hydrogen bonds and π–π interactions with biological targets, leading to various biological effects . The perchloric acid component contributes to the compound’s strong oxidizing properties, which can affect cellular processes and signaling pathways .
Comparison with Similar Compounds
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine can be compared with other benzothiazine derivatives and perchloric acid compounds:
Properties
CAS No. |
88235-20-5 |
|---|---|
Molecular Formula |
C26H20ClNO4S |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
perchloric acid;1,1,4-triphenyl-2,3-benzothiazine |
InChI |
InChI=1S/C26H19NS.ClHO4/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(28-27-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22;2-1(3,4)5/h1-19H;(H,2,3,4,5) |
InChI Key |
DHMREGDPOLYNAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


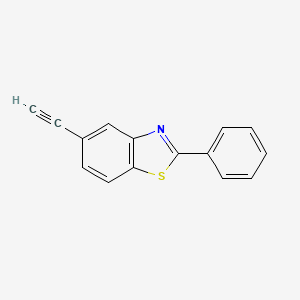
![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)
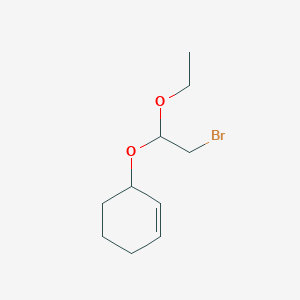
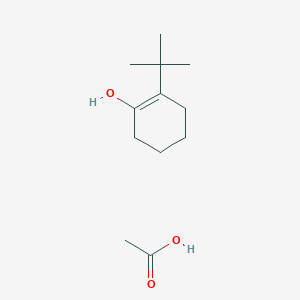
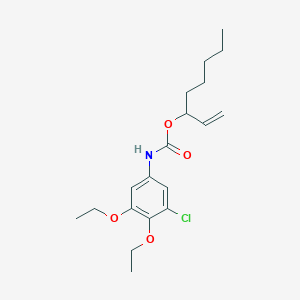
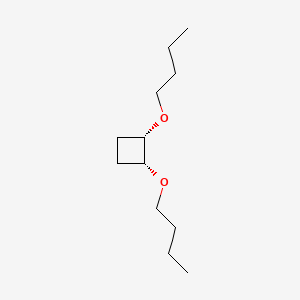
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
